

# "tert-Butyl 2-(methylamino)ethylcarbamate"

## physical and chemical characteristics

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### Compound of Interest

Compound Name: *tert-Butyl 2-(methylamino)ethylcarbamate*

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An In-Depth Technical Guide to **tert-Butyl 2-(methylamino)ethylcarbamate**

## Introduction: A Versatile Building Block in Modern Synthesis

**tert-Butyl 2-(methylamino)ethylcarbamate** (CAS No: 122734-32-1) is a bifunctional organic compound that has emerged as a critical intermediate in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure uniquely combines a secondary amine with a primary amine protected by the widely utilized tert-butoxycarbonyl (Boc) group. This arrangement allows for selective chemical transformations, making it an invaluable tool for the controlled, stepwise assembly of complex molecules.[3] The presence of the acid-labile Boc group provides a strategic advantage, enabling its removal under specific conditions without affecting other functional groups, thereby facilitating intricate synthetic pathways.[4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physical and chemical characteristics of **tert-butyl 2-(methylamino)ethylcarbamate**, its synthesis, reactivity, and core applications, with a particular focus on its role in the development of advanced therapeutics like antibody-drug conjugates (ADCs).[3][5]

## Compound Identification and Nomenclature

Correctly identifying a chemical entity is paramount for reproducibility and safety in research. The following identifiers and names are associated with this compound.

- CAS Number: 122734-32-1[1][6]
- Molecular Formula: C<sub>8</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub>[6][7]
- IUPAC Name: tert-butyl N-[2-(methylamino)ethyl]carbamate[6]
- Common Synonyms: N-(tert-Butoxycarbonyl)-N'-methylethylenediamine, 1-BOC-Amino-2-methylamino-ethane, (2-Methylaminoethyl)carbamic acid tert-butyl ester[1][5][8]

## Physicochemical Characteristics

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. The key properties of **tert-butyl 2-(methylamino)ethylcarbamate** are summarized below.

Property	Value	Source(s)
Molecular Weight	174.24 g/mol	[6][7]
Appearance	White to off-white solid or colorless oil	[1][2][7]
Boiling Point	~260.1 °C at 760 mmHg	[1][8]
Density	~0.958 g/cm <sup>3</sup>	[1][8]
Flash Point	~111.1 °C	[1][8]
Vapor Pressure	0.0125 mmHg at 25°C	[1][8]
Refractive Index	~1.441	[1][8]
Solubility	Soluble in organic solvents like dichloromethane and methanol.	[7][9]

## Synthesis and Purification Methodologies

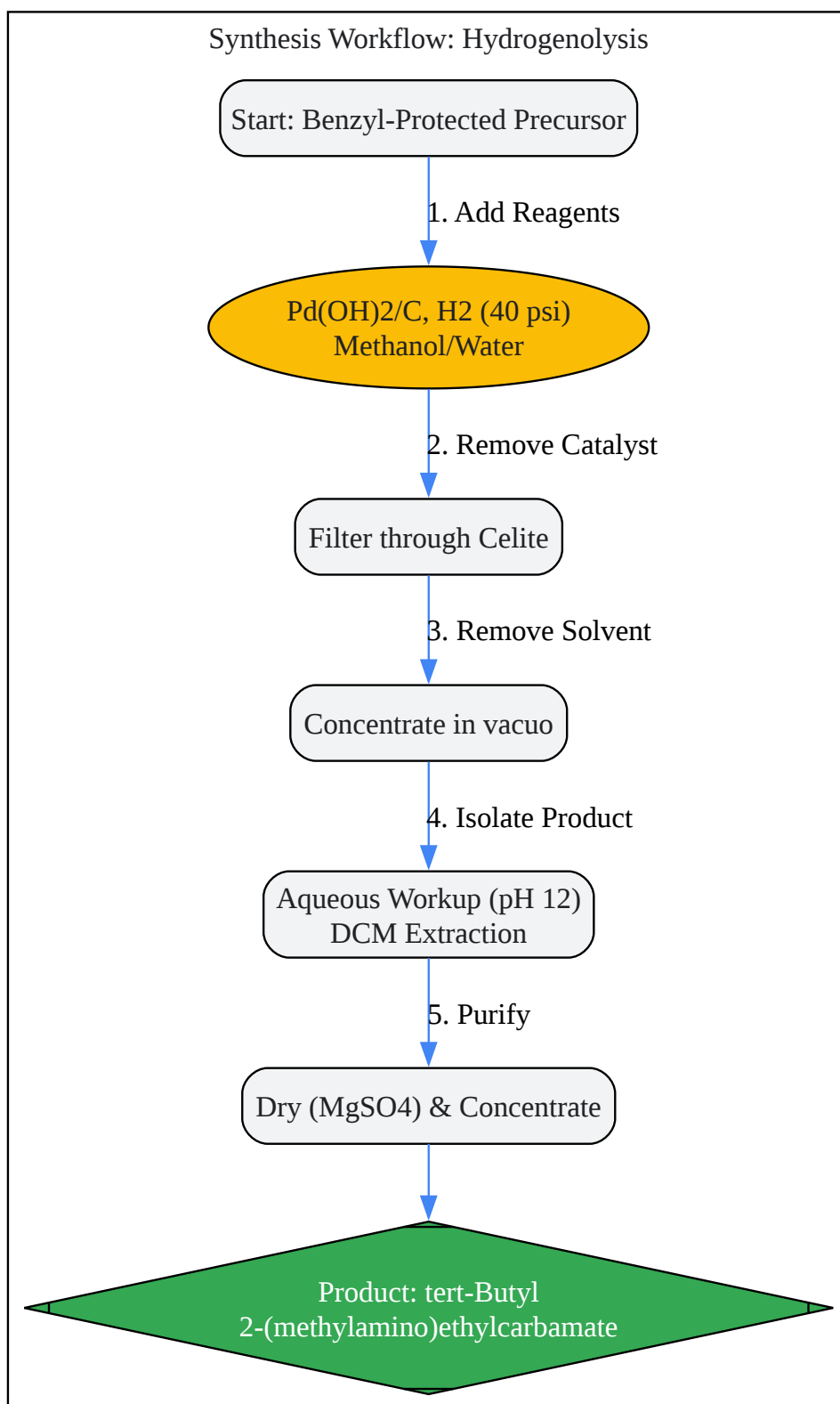
The synthesis of **tert-butyl 2-(methylamino)ethylcarbamate** can be achieved through several routes. The choice of method often depends on the availability of starting materials, scale, and desired purity. Below are two representative, field-proven protocols.

## Synthesis via Hydrogenolysis of a Benzyl-Protected Precursor

This method involves the deprotection of a readily available, doubly protected diamine using catalytic hydrogenation. The causality behind this choice lies in the high selectivity and clean nature of palladium-catalyzed hydrogenolysis, which efficiently cleaves the N-benzyl group while leaving the Boc group intact.

### Experimental Protocol:

- **Reaction Setup:** To a suitable reaction flask, add **tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate** (12.5 mmol), 20% Palladium hydroxide on carbon ( $\text{Pd}(\text{OH})_2/\text{C}$ ) catalyst (3.1 g), methanol (200 mL), and water (2 mL).<sup>[7]</sup>
- **Hydrogenation:** Seal the flask and place the reaction system under a hydrogen atmosphere (typically 40 psi).<sup>[7]</sup>
- **Reaction Monitoring:** Stir the mixture vigorously for approximately 2.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
- **Workup:** Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to remove the methanol.<sup>[7]</sup>
- **Extraction:** Add water (50 mL) to the resulting concentrate. Adjust the pH to approximately 12 using an aqueous base (e.g., 1M NaOH) to ensure the product is in its free base form. Extract the aqueous phase with dichloromethane (3 x 50 mL).<sup>[7]</sup>
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate in vacuo to yield **tert-butyl 2-(methylamino)ethylcarbamate** as a colorless oil. The reported yield for this procedure is high, typically around 94%.<sup>[7]</sup>



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Caption: Workflow for synthesis via hydrogenolysis.

## Synthesis via Reductive Amination

An alternative industrial method involves a two-step process starting from N-Boc-1,2-ethylenediamine. This approach is advantageous as it avoids costly precious metal catalysts.

[\[10\]](#)[\[11\]](#)

Experimental Protocol:

- Step (a) - Imine Formation: Carry out a reduction reaction on N-tert-butyloxycarbonyl-1,2-ethylenediamine and paraformaldehyde in an organic solvent in the presence of an acid catalyst at reflux temperature. This forms an intermediate imine/isocyanide species.[\[10\]](#)[\[11\]](#)
- Step (b) - Reduction: In a separate flask, dissolve the intermediate from step (a) in an aprotic solvent such as tetrahydrofuran (THF). Add a reducing agent like sodium borohydride ( $\text{NaBH}_4$ ) in batches at room temperature (20-30 °C).[\[10\]](#)
- Reaction and Quench: Stir the reaction for several hours. Once complete, quench the unreacted sodium borohydride by carefully adding acetic acid.[\[10\]](#)
- Workup and Purification: Concentrate the mixture to remove the solvent. Add water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic phases with brine, dry, and concentrate. The crude product can be purified by vacuum distillation to yield the final product.[\[10\]](#)

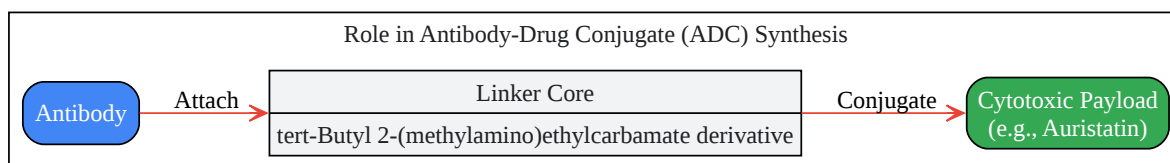
## Core Applications in Drug Development

The utility of **tert-butyl 2-(methylamino)ethylcarbamate** stems from its identity as a heterobifunctional linker precursor. The distinct reactivity of the nucleophilic secondary amine versus the protected primary amine allows for its directional incorporation into larger molecular frameworks.

## Role in Antibody-Drug Conjugates (ADCs)

A prominent application is in the synthesis of linkers for Antibody-Drug Conjugates (ADCs).[\[2\]](#)  
[\[5\]](#) ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent (payload) specifically to cancer cells. The linker connects the antibody to the payload, and its chemical nature is critical to the ADC's stability and efficacy. This compound is used in

the investigation of hydrophilic auristatin derivatives, a class of potent payloads, for use in ADCs.[5][7] The dual amine functionality allows for covalent attachment to both the payload and the antibody-binding portion of the linker.



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Caption: Role as a linker component in ADCs.

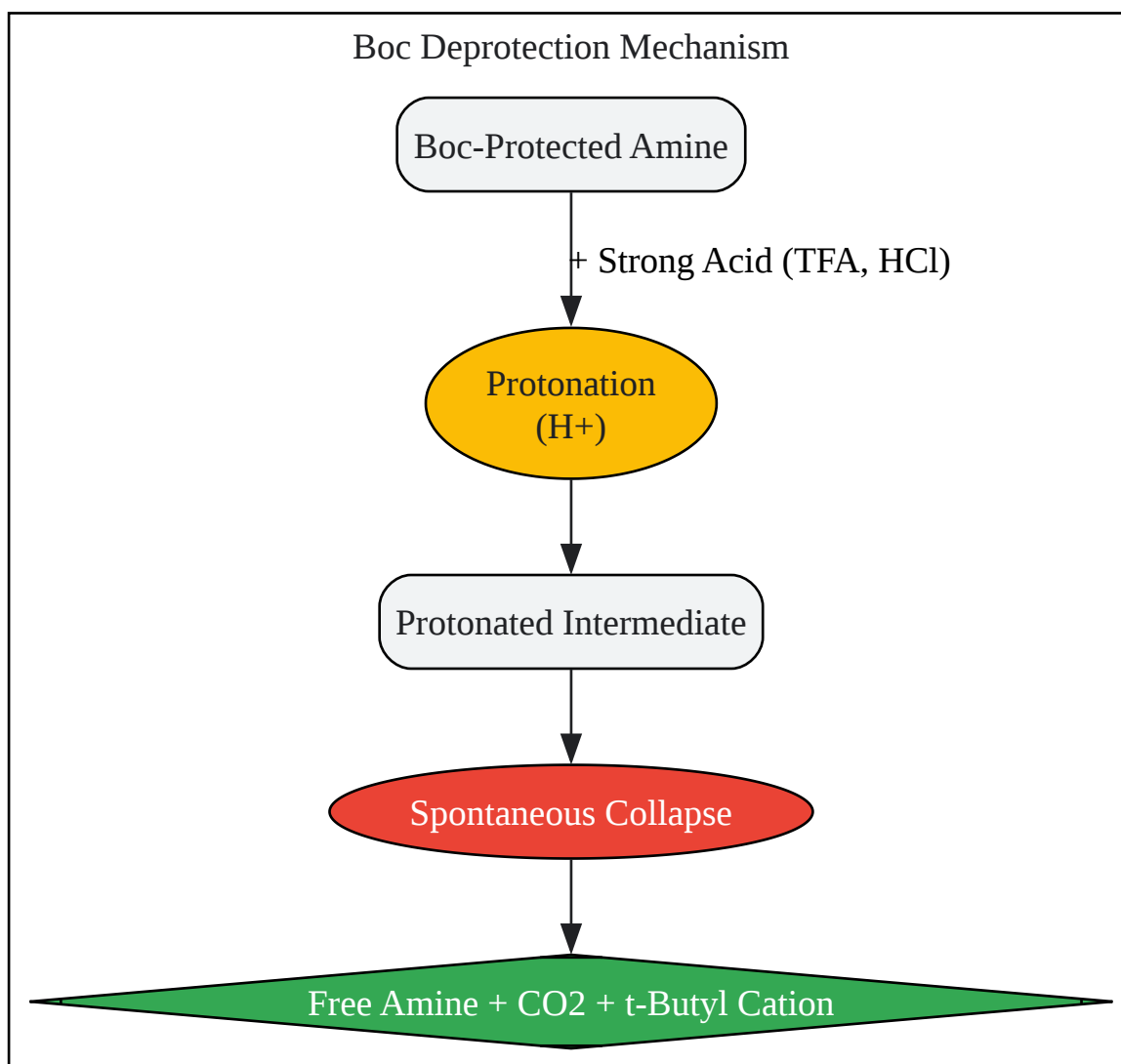
## Chemical Reactivity and Stability

### The tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is the cornerstone of this molecule's utility. It is classified as an acid-labile protecting group, stable to a wide range of reaction conditions including catalytic hydrogenation, basic hydrolysis, and many nucleophiles, which makes it orthogonal to other protecting groups like Cbz or Fmoc.[4]

### Conditions for Deprotection

The primary amine can be unmasked by treating the molecule with a strong acid. This is typically achieved using trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent, or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The mechanism involves protonation of the carbonyl oxygen followed by the collapse of the intermediate, releasing the free amine, carbon dioxide, and the stable tert-butyl cation, which is scavenged by the solvent or trace water.



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Caption: General mechanism of acid-catalyzed Boc deprotection.

## Stability and Storage Recommendations

**tert-Butyl 2-(methylamino)ethylcarbamate** is generally stable under recommended storage conditions.[12] To ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Many suppliers recommend refrigeration (2-8°C) or storage at room temperature under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide.[5][9]

## Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound must be handled with appropriate care, following established safety protocols.

- Hazard Identification: According to GHS classifications from various suppliers, this chemical is considered hazardous. It is classified as causing skin irritation (H315) and serious eye irritation or damage (H319/H318).[13][14] Some sources indicate it can cause severe skin burns and eye damage (H314).[15][16]
- Recommended Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]
  - Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile rubber).[12]
  - Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.
- First-Aid Measures:
  - If Inhaled: Move the person to fresh air.[17]
  - In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[14][17]
  - In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [14][17]
  - If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. [17]
- Storage and Disposal: Store locked up in a designated area.[13][16] Disposal of the chemical and its container must be in accordance with all applicable local, regional, and national regulations.[12]



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